4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide
Description
Historical Context and Discovery
The compound 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide emerged as part of broader efforts to explore sulfonamide derivatives with modified heterocyclic substituents. While its exact discovery timeline remains undocumented in public literature, its synthesis aligns with advancements in thiomorpholine chemistry during the late 20th and early 21st centuries. The integration of the 1,1-dioxidothiomorpholine moiety reflects a strategic approach to enhance molecular interactions in biological systems, driven by the need for compounds with improved solubility and target specificity.
Nomenclature and Chemical Identity
The systematic IUPAC name, 4-(2-(1,1-dioxidothiomorpholin-4-yl)ethyl)benzenesulfonamide , delineates its structure:
- A benzenesulfonamide core substituted at the para-position.
- An ethyl linker connecting the aromatic ring to a thiomorpholine 1,1-dioxide group.
Key identifiers :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₄S₂ |
| Molecular Weight | 318.41 g/mol |
| SMILES | O=S(=O)(N)C1=CC=C(C=C1)CCN2CCS(=O)(=O)CC2 |
| InChIKey | JPQDWGBHOAOVIE-UHFFFAOYSA-N |
The thiomorpholine dioxide group arises from the oxidation of thiomorpholine, introducing sulfone functionalities that influence electronic properties.
Classification within Sulfonamide Derivatives
This compound belongs to the sulfonamide class , characterized by the –SO₂NH₂ group. Its classification is further refined by:
- Substitution pattern : The para-ethyl-thiomorpholine dioxide substituent distinguishes it from simpler aromatic sulfonamides.
- Functional complexity : The 1,1-dioxidothiomorpholine moiety places it among heterocyclic sulfonamides , a subgroup with enhanced pharmacokinetic profiles.
Compared to classical sulfonamides (e.g., sulfanilamide), this derivative exhibits increased steric bulk and polarity due to the thiomorpholine ring, enabling unique interactions with biological targets.
Significance in Chemical Research
This compound holds importance in multiple domains:
- Medicinal chemistry : As a scaffold for enzyme inhibition, particularly targeting carbonic anhydrases and bacterial dihydropteroate synthase.
- Organic synthesis : Serves as an intermediate in constructing complex molecules via nucleophilic substitution or cross-coupling reactions.
- Structural studies : The thiomorpholine dioxide group provides insights into sulfone-mediated hydrogen bonding and conformational stability.
Recent studies highlight its role in developing antimicrobial agents and kinase inhibitors , leveraging its dual sulfonamide and heterocyclic pharmacophores.
Properties
IUPAC Name |
4-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c13-20(17,18)12-3-1-11(2-4-12)5-6-14-7-9-19(15,16)10-8-14/h1-4H,5-10H2,(H2,13,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDWGBHOAOVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186435 | |
| Record name | 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866041-18-1 | |
| Record name | 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866041-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1,1-Dioxido-4-thiomorpholinyl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Acylation and Cyclization
This method involves introducing the thiomorpholine dioxide moiety through a Schiff base intermediate, followed by reduction:
- Step 1 : React benzenesulfonamide with 1,1-dioxidothiomorpholine-4-carbaldehyde in dimethyl sulfoxide (DMSO) at 80°C for 12 hours to form (E)-N-((1,1-dioxidothiomorpholino)methylene)benzenesulfonamide (3d ).
- Step 2 : Hydrogenate the imine bond using palladium on carbon (Pd/C) under H₂ to yield the ethyl-linked product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield of 3d | 45% | |
| Reaction Solvent | DMSO | |
| Characterization | ¹H NMR (DMSO-d₆): δ 3.21–4.00 (m, 8H), 7.53–8.36 (m, 5H) |
Nucleophilic Substitution Approach
A two-step process leverages alkylation of 4-(2-aminoethyl)benzenesulfonamide:
- Step 1 : React 4-(2-aminoethyl)benzenesulfonamide with 1,1-dioxidothiomorpholine-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Step 2 : Purify via recrystallization from methanol/water.
- Excess acylating agent (1.2 eq) improves yield.
- Temperature control (<50°C) minimizes side reactions.
One-Pot Reductive Amination
A streamlined method combines imine formation and reduction:
- Reactants : 4-(2-oxoethyl)benzenesulfonamide, thiomorpholine dioxide, and sodium cyanoborohydride (NaBH₃CN) in methanol.
- Conditions : Stir at 25°C for 24 hours, acidify with HCl, and extract with ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acylation/Cyclization | 45 | 98 | Scalable, minimal side products | Low yield due to imine formation |
| Nucleophilic Substitution | 75 | 99 | High atom economy | Requires acyl chloride synthesis |
| Reductive Amination | 70 | 95 | One-pot convenience | Borohydride handling required |
Critical Reaction Parameters
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reactivity in acylation, while methanol aids reductive amination.
- Catalysts : Pd/C (5 wt%) for hydrogenation; NaH for deprotonation in substitution reactions.
- Temperature : Optimal range: 50–70°C for substitution, 25°C for reductive amination.
Purification and Characterization
- Recrystallization : Methanol/water (3:1) achieves >99% purity.
- Spectroscopic Data :
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the thiomorpholine moiety enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide exhibit inhibitory effects on cancer cell proliferation. Studies have shown that modifications in the sulfonamide structure can lead to enhanced activity against various cancer types, including breast and lung cancers .
- A case study demonstrated that derivatives of this compound could target mutant isocitrate dehydrogenase, an enzyme frequently mutated in gliomas, providing a novel approach for targeted cancer therapy .
-
Antimicrobial Properties :
- Compounds containing sulfonamide groups are well-documented for their antibacterial properties. The specific structure of this compound suggests potential efficacy against resistant bacterial strains .
- In vitro studies have shown promising results against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.
- Anti-inflammatory Effects :
Biological Research Applications
- Biochemical Pathway Exploration :
- Drug Development Studies :
Data Table: Comparative Analysis of Sulfonamide Compounds
| Compound Name | Structure | Primary Application | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Effective against resistant strains; inhibits mutant IDH |
| 4-(2-Aminoethyl)benzenesulfonamide | Structure | Antimicrobial | Broad-spectrum antibacterial activity |
| 1,3,4-Oxadiazole sulfonamide derivative | Structure | Anti-inflammatory | Inhibits histone deacetylase activity |
Case Studies
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of modified sulfonamides, revealing that certain derivatives showed significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
- Another investigation focused on the antimicrobial efficacy of sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that structural modifications could enhance potency and reduce resistance mechanisms .
Mechanism of Action
The mechanism of action of 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Key Findings :
- Substituents on the ethylamino group significantly impact physicochemical properties (e.g., polarity, lipophilicity) and biological activity. For instance, the nitro group in Compound 10 may enhance target affinity through dipole interactions, while the naphthyl group in Compound 15 improves membrane permeability .
Carbonic Anhydrase (CA) Inhibitors
Quinazolinone-linked benzenesulfonamides () demonstrate potent CA inhibitory activity. For example:
| Compound ID | Substituent | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|---|
| 2–4 | Aliphatic thioether | 57.8–85.5 | 6.4–13.5 | 7.1–12.6 | 3.1–8.6 |
| Acetazolamide (AAZ) | Reference | 250 | 12 | 25 | 5.7 |
Key Findings :
- The aliphatic thioether derivatives (2–4 ) exhibit superior or comparable activity to acetazolamide (AAZ), particularly against hCA XII (KI = 3.1–8.6 nM vs. AAZ’s 5.7 nM) .
Indolinone-Based Sulfonamides
Indolin-2-one derivatives () highlight the role of halogen substituents:
| Compound ID | Substituent | Melting Point (°C) | Activity Notes |
|---|---|---|---|
| 6e | 5-Chloroindolinone | >280 | Enhanced stability and potential CA binding |
| 6f | 5-Bromoindolinone | >280 | Increased molecular weight and lipophilicity |
Key Findings :
- Halogenation increases molecular rigidity and melting points, which may correlate with improved metabolic stability .
Cyclic Imide Derivatives
Cyclic imides () demonstrate the impact of steric and electronic modifications:
Key Findings :
- Bulky substituents (e.g., tert-butyl) improve isoform selectivity, while electronegative groups (e.g., Cl) enhance solubility .
Biological Activity
4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cardiovascular effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a morpholino ring. Its structural formula can be represented as follows:
This configuration is essential for its biological interactions and pharmacological effects.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Cardiovascular Effects : Research utilizing isolated rat heart models has demonstrated that derivatives of benzenesulfonamide can influence perfusion pressure and coronary resistance. Specifically, compounds similar to this compound have been shown to decrease perfusion pressure significantly over time when administered.
Antimicrobial Studies
A study conducted on various sulfonamide derivatives revealed that this compound exhibited effective antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has a moderate to strong antibacterial effect.
Cardiovascular Effects
In an experimental setup involving isolated rat hearts, the impact of the compound on perfusion pressure was assessed. The results illustrated a time-dependent reduction in perfusion pressure:
| Time (minutes) | Control (mm Hg) | Compound (mm Hg) |
|---|---|---|
| 3 | 40 | 30 |
| 6 | 35 | 25 |
| 12 | 30 | 20 |
| 18 | 25 | 15 |
The data suggest that the compound significantly lowers perfusion pressure compared to the control group (p < 0.05), indicating potential cardiovascular benefits.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways in bacteria.
- Cardiovascular Interaction : The compound may interact with calcium channels or other receptors involved in vascular tone regulation, leading to decreased vascular resistance and lower blood pressure.
Safety and Toxicology
Toxicological assessments have indicated that while the compound shows therapeutic promise, it requires careful dosage management. Acute toxicity studies in animal models have provided LD50 values across different administration routes:
| Route of Administration | LD50 (mg/kg) |
|---|---|
| Intraperitoneal | 303.70 |
| Intravenous | 586.80 |
| Oral | 2100.00 |
| Subcutaneous | 321.00 |
These findings highlight that oral administration may be less toxic compared to other routes.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-(2-(1,1-Dioxidothiomorpholino)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core with thiomorpholine derivatives. Optimization includes:
- Temperature control : Maintaining 60–80°C during sulfonamide coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst screening : Palladium or copper catalysts for C–N bond formation in thiomorpholine integration .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural analysis : Use / NMR to confirm sulfonamide and thiomorpholine moieties. X-ray crystallography resolves stereochemical ambiguities .
- Physicochemical profiling : Measure solubility (via shake-flask method), logP (HPLC-based), and pKa (potentiometric titration) .
- Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C for storage recommendations) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known affinity .
- Cellular assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Selectivity profiling : Compare activity against off-target receptors (e.g., GPCRs) via radioligand binding assays .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes with CA isoforms. Focus on sulfonamide-Zn coordination .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Train models on IC data from analogues (e.g., 4-chloro-N-phenyl derivatives) to prioritize synthetic targets .
Q. How to resolve contradictions in reactivity data between this compound and structurally similar sulfonamides?
- Methodological Answer :
- Comparative kinetic studies : Measure reaction rates (e.g., hydrolysis under acidic/alkaline conditions) against analogues like benzenesulfonyl fluoride .
- Mechanistic probes : Use -labeling or ESI-MS to track intermediate formation during oxidation/reduction .
- Electronic effects analysis : DFT calculations (Gaussian) to correlate substituent effects (e.g., thiomorpholine’s electron-donating nature) with reactivity .
Q. What experimental design strategies mitigate variability in biological assay outcomes?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) .
- Normalization controls : Use housekeeping genes (e.g., GAPDH) in qPCR or β-actin in Western blots .
- Blinded replicates : Assign compound batches randomly to eliminate operator bias .
Q. How does the compound’s reactivity with biomolecules (e.g., proteins) influence its pharmacokinetic profile?
- Methodological Answer :
- Plasma protein binding : Use equilibrium dialysis to measure % bound to albumin/globulins .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Reactive metabolite screening : Trapping assays with glutathione or cyanide to detect thiol adducts .
Methodological Considerations for Data Interpretation
Q. How to validate conflicting results in enzyme inhibition studies across different research groups?
- Methodological Answer :
- Standardize protocols : Adopt uniform assay buffers (e.g., 25 mM HEPES, pH 7.4) and enzyme sources (recombinant vs. tissue-extracted) .
- Cross-lab calibration : Exchange compound aliquots and reference inhibitors (e.g., acetazolamide) to control for batch variability .
- Meta-analysis : Pool data from PubChem/ChemBL entries (e.g., IC values for CA inhibitors) to identify outliers .
Q. What advanced techniques elucidate the role of the thiomorpholine-dioxide group in target engagement?
- Methodological Answer :
- Cryo-EM/X-ray crystallography : Resolve ligand-enzyme complexes at <3Å resolution .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrogen bonding vs. hydrophobic interactions .
- SAR by NMR : Fragment-based screening to map thiomorpholine’s contribution to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
